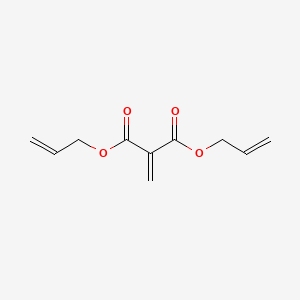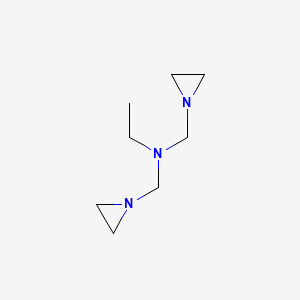
Aziridine, 1,1'-((ethylimino)dimethylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is an organic compound that features a three-membered heterocyclic ring containing nitrogen. This compound is part of the aziridine family, which is known for its significant ring strain and reactivity. Aziridines are of great interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various nitrogen-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- can be synthesized through several methods. One common approach involves the aziridination of alkenes using electrophilic nitrogen sources. This method typically employs reagents such as iminoiodinane or organoazides, which facilitate the formation of the aziridine ring . Another method involves the cyclization of carbon-imine compounds, which can be achieved under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amine derivatives.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
Aziridine, 1,1’-((ethylimino)dimethylene)bis- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridine, 1,1’-((ethylimino)dimethylene)bis- involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or cross-linking . The molecular targets and pathways involved include various enzymes and receptors that interact with the aziridine ring, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with different reactivity and applications.
Ethyleneimine: A simpler aziridine derivative with similar reactivity but different industrial uses.
Thiirane: A sulfur-containing analog of aziridine with distinct chemical properties.
Uniqueness
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ability to undergo a wide range of chemical reactions and form stable products sets it apart from other similar compounds .
Propiedades
Número CAS |
3974-85-4 |
|---|---|
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N,N-bis(aziridin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-9(7-10-3-4-10)8-11-5-6-11/h2-8H2,1H3 |
Clave InChI |
IASXLZOCNWJNFG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CN1CC1)CN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


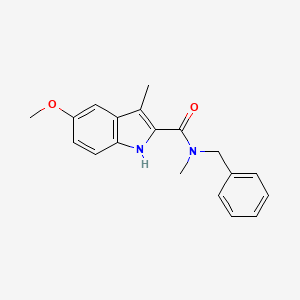
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
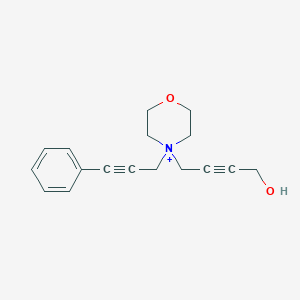
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
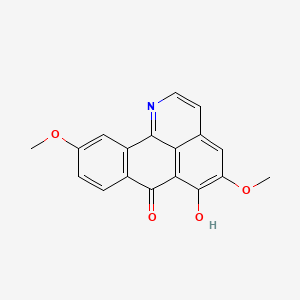
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
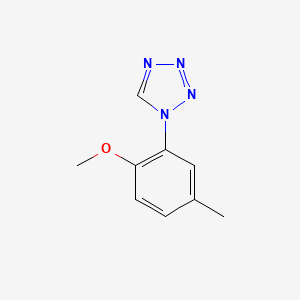
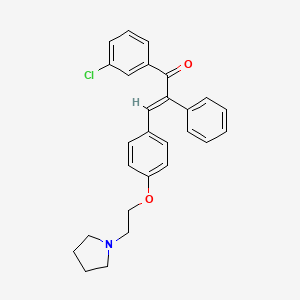
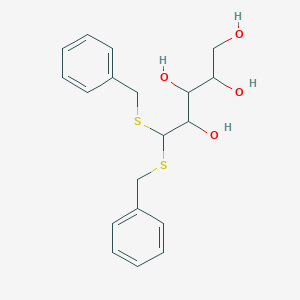
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

